N'-(2-cyanophenyl)-N-(thiophen-2-ylmethyl)oxamide
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Description
N'-(2-cyanophenyl)-N-(thiophen-2-ylmethyl)oxamide, also known as CTOM, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CTOM belongs to the family of oxamide compounds and is known to inhibit the activity of a specific protein, which plays a crucial role in various physiological processes.
Scientific Research Applications
Synthesis and Structure
- N'-(2-cyanophenyl)-N-(thiophen-2-ylmethyl)oxamide and related compounds have been synthesized and characterized, showing potential for various chemical applications. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has been characterized using X-ray diffraction and spectroscopic techniques, revealing insights into its geometrical parameters and chemical activity parameters (Cakmak et al., 2022).
Antimicrobial and Anticancer Activities
- Compounds related to N'-(2-cyanophenyl)-N-(thiophen-2-ylmethyl)oxamide have been studied for their antimicrobial and anticancer properties. For instance, certain N,N'-bis(substituted)oxamide derivatives have shown cytotoxicities and reactivities towards DNA and proteins, indicating potential medical applications (Li et al., 2012).
Molecular Docking Studies
- Molecular docking studies have been conducted with oxamide derivatives to understand their interaction with biological molecules. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was studied for its binding with lung cancer proteins, providing insights into potential therapeutic applications (Cakmak et al., 2022).
Synthesis of Heterocyclic Skeletons
- These compounds are also utilized in the synthesis of heterocyclic skeletons, important in various chemical syntheses. The reaction of related compounds with thioamides has led to the formation of different cyclic products, indicating versatility in chemical synthesis (Fathalla & Pazdera, 2002).
DNA-Binding and Anticancer Activities
- Some oxamide derivatives have been investigated for their DNA-binding properties and anticancer activities, showing potential for therapeutic applications. These studies have revealed the ability of these compounds to interact with DNA and exhibit anticancer activities (Cui et al., 2011).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-8-10-4-1-2-6-12(10)17-14(19)13(18)16-9-11-5-3-7-20-11/h1-7H,9H2,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENSMPICUAYGIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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